molecular formula C9H14O2S B1404910 3-(3-Thienyl)pentane-1,5-diol CAS No. 1447964-64-8

3-(3-Thienyl)pentane-1,5-diol

Cat. No.: B1404910
CAS No.: 1447964-64-8
M. Wt: 186.27 g/mol
InChI Key: RLDNDNKBRXHBEK-UHFFFAOYSA-N
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Description

3-(3-Thienyl)pentane-1,5-diol is an organic compound characterized by the presence of a thiophene ring attached to a pentane chain with hydroxyl groups at the first and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Thienyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of thiophene with a suitable pentane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to optimize yield and purity. The process often starts with the preparation of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Thienyl)pentane-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiophene ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring or pentane chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for reduction reactions.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the thiophene ring can produce saturated derivatives.

Scientific Research Applications

3-(3-Thienyl)pentane-1,5-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the production of polymers and other advanced materials due to its functional groups and reactivity.

Mechanism of Action

The mechanism by which 3-(3-Thienyl)pentane-1,5-diol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and thiophene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic reactions and receptor binding, depending on the application.

Comparison with Similar Compounds

    1,5-Pentanediol: A similar compound with hydroxyl groups at the first and fifth positions but lacking the thiophene ring.

    3-Thiophenemethanol: Contains a thiophene ring with a hydroxyl group attached to the methylene carbon.

Uniqueness: 3-(3-Thienyl)pentane-1,5-diol is unique due to the combination of the thiophene ring and the pentane chain with hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

3-thiophen-3-ylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c10-4-1-8(2-5-11)9-3-6-12-7-9/h3,6-8,10-11H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDNDNKBRXHBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305143
Record name 1,5-Pentanediol, 3-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447964-64-8
Record name 1,5-Pentanediol, 3-(3-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447964-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Pentanediol, 3-(3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Thienyl)pentane-1,5-diol
Reactant of Route 2
3-(3-Thienyl)pentane-1,5-diol
Reactant of Route 3
3-(3-Thienyl)pentane-1,5-diol
Reactant of Route 4
3-(3-Thienyl)pentane-1,5-diol
Reactant of Route 5
3-(3-Thienyl)pentane-1,5-diol
Reactant of Route 6
3-(3-Thienyl)pentane-1,5-diol

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